(3,4-Dimethoxyphenyl)acetyl chloride
Overview
Description
(3,4-Dimethoxyphenyl)acetyl chloride, also known as homoveratryl chloride, is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dimethoxyphenyl)acetyl chloride can be synthesized through the reaction of (3,4-dimethoxyphenyl)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3,4-dimethoxyphenyl)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of this compound from (3,4-dimethoxyphenyl)acetic acid.
Amines and Alcohols: React with this compound to form amides and esters, respectively.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
(3,4-Dimethoxyphenyl)acetic Acid: Formed from hydrolysis
Scientific Research Applications
(3,4-Dimethoxyphenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)acetyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetic Acid: The precursor to (3,4-dimethoxyphenyl)acetyl chloride.
(3,4-Dimethoxyphenyl)ethanol: Another derivative of (3,4-dimethoxyphenyl)acetic acid.
(3,4-Dimethoxybenzoic Acid): A related compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
This compound is unique due to its acyl chloride functional group, which makes it highly reactive and useful in various synthetic applications. The presence of methoxy groups also enhances its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJIMTPENIGDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394078 | |
Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10313-60-7 | |
Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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